molecular formula C26H33BrN2O5 B11217307 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-2,7,7-trimethyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

4-(3-bromo-4-ethoxy-5-methoxyphenyl)-2,7,7-trimethyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B11217307
M. Wt: 533.5 g/mol
InChI Key: ZDISLIKCRLITAV-UHFFFAOYSA-N
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Description

This compound, also known by its IUPAC name, is a member of the quinoline family. Its structure features a quinoline core with various functional groups attached. Let’s break down its name:

    Quinoline Core: The central part of the molecule consists of a quinoline ring system, which is a bicyclic aromatic structure containing a pyridine ring fused to a benzene ring.

Preparation Methods

The synthesis of this compound involves several steps, and industrial production methods may vary

    Quinoline Synthesis: Start with a precursor compound (such as 2-aminobenzaldehyde) and cyclize it to form the quinoline ring. Various methods, including Povarov reactions or Friedländer synthesis, can achieve this.

    Substitution Reactions: Introduce the substituents (bromo, ethoxy, and methoxy groups) onto the quinoline ring. For example, bromination, etherification, and methylation reactions can be employed.

    Morpholine Attachment: React the quinoline intermediate with morpholine and a suitable carbonyl source (e.g., chloroformates) to form the morpholin-4-ylcarbonyl group.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation at the phenolic methoxy group.

    Reduction: Reduction of the carbonyl group or other functional groups is possible.

    Substitution: The bromine atom can participate in substitution reactions.

    Major Products: The final product depends on the specific synthetic route and reaction conditions.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an antitumor, anti-inflammatory, or antimicrobial agent.

    Biological Studies: Investigate its interactions with cellular targets and pathways.

    Industry: It may find applications in materials science or as a building block for other compounds.

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.

    Pathways: Explore signaling pathways modulated by its interactions.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related quinolines.

    Similar Compounds: Include related structures like quinolines, morpholines, or carbonyl-containing compounds.

Properties

Molecular Formula

C26H33BrN2O5

Molecular Weight

533.5 g/mol

IUPAC Name

4-(3-bromo-4-ethoxy-5-methoxyphenyl)-2,7,7-trimethyl-3-(morpholine-4-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C26H33BrN2O5/c1-6-34-24-17(27)11-16(12-20(24)32-5)22-21(25(31)29-7-9-33-10-8-29)15(2)28-18-13-26(3,4)14-19(30)23(18)22/h11-12,22,28H,6-10,13-14H2,1-5H3

InChI Key

ZDISLIKCRLITAV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)N4CCOCC4)C)OC

Origin of Product

United States

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